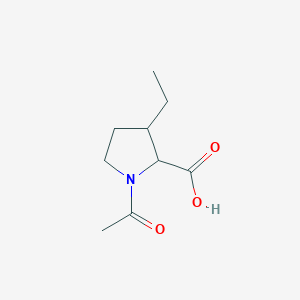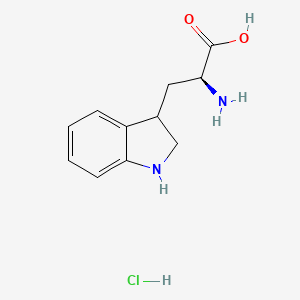
1-Acetyl-3-ethylpyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetyl-3-ethylpyrrolidine-2-carboxylic acid is a carboxylic acid derivative with the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Acetyl-3-ethylpyrrolidine-2-carboxylic acid can be synthesized through several methods. One common approach involves the condensation of 2,4-dioxo-carboxylic acid ethyl esters with ethyl 3-amino-3-iminopropionate hydrochloride . This reaction likely proceeds through an in situ decarboxylation process .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and not publicly disclosed.
Análisis De Reacciones Químicas
Types of Reactions: 1-Acetyl-3-ethylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1-Acetyl-3-ethylpyrrolidine-2-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1-Acetyl-3-ethylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its effects .
Comparación Con Compuestos Similares
Proline derivatives: Compounds like 1-acetylpyrrolidine-3-carboxylic acid share structural similarities with 1-Acetyl-3-ethylpyrrolidine-2-carboxylic acid.
Other carboxylic acids: Compounds such as 2-amino isonicotinic acids also exhibit similar chemical properties.
Uniqueness: this compound is unique due to its specific structural features and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C9H15NO3 |
|---|---|
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
1-acetyl-3-ethylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H15NO3/c1-3-7-4-5-10(6(2)11)8(7)9(12)13/h7-8H,3-5H2,1-2H3,(H,12,13) |
Clave InChI |
RXNOBVYEOYSCSU-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCN(C1C(=O)O)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{5-[(Tert-butoxy)carbonyl]-2,5-diazabicyclo[2.2.2]octan-2-yl}acetic acid](/img/structure/B13487161.png)

![3-(Oxetan-3-yl)bicyclo[1.1.1]pentane-1-carbaldehyde](/img/structure/B13487174.png)


![Tert-butyl 3-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]prop-2-ynoate](/img/structure/B13487187.png)




![1-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazine dihydrochloride](/img/structure/B13487217.png)

